4-Ethoxy-3-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQGCNLLLDKOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170368 | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1777-87-3 | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenetidine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering
Established Synthetic Pathways to 4-Ethoxy-3-nitroaniline
The synthesis of this compound traditionally relies on the principles of electrophilic aromatic substitution, with the nitration of a substituted aniline (B41778) precursor being the most common strategy.
Nitration Reactions of 4-Ethoxyaniline Precursors
The most direct and established method for the synthesis of this compound is the nitration of 4-ethoxyaniline. This reaction is a classic example of electrophilic aromatic substitution, where the nitro group (-NO2) is introduced onto the aromatic ring. The ethoxy group (-OC2H5) at position 4 and the amino group (-NH2) are both activating and ortho-, para-directing. However, to control the regioselectivity and prevent unwanted side reactions such as oxidation of the amino group, the amino group is often first protected by acetylation.
The typical procedure involves the acetylation of 4-ethoxyaniline with acetic anhydride (B1165640) to form N-(4-ethoxyphenyl)acetamide, commonly known as phenacetin (B1679774). This acetylated intermediate is then subjected to nitration, usually with a mixture of concentrated nitric acid and sulfuric acid. The acetyl group is a less powerful activating group than the amino group, which helps in controlling the nitration reaction. The bulky nature of the acetyl group and the directing effect of the ethoxy group favor the introduction of the nitro group at the position ortho to the amino group (and meta to the ethoxy group), yielding N-(4-ethoxy-3-nitrophenyl)acetamide. Subsequent hydrolysis of the acetyl group, typically under acidic or basic conditions, affords the final product, this compound.
A general representation of this synthetic route is as follows:
Acetylation: 4-Ethoxyaniline reacts with acetic anhydride to yield N-(4-ethoxyphenyl)acetamide (phenacetin).
Nitration: The phenacetin is then nitrated using a nitrating mixture (e.g., HNO3/H2SO4) to introduce the nitro group at the 3-position.
Hydrolysis: The resulting N-(4-ethoxy-3-nitrophenyl)acetamide is hydrolyzed to remove the acetyl protecting group and yield this compound.
This multi-step approach allows for a more controlled synthesis with higher yields of the desired isomer compared to the direct nitration of 4-ethoxyaniline.
Alternative Aromatic Substitution Strategies
While the nitration of 4-ethoxyaniline or its acetylated derivative is the most common route, other aromatic substitution strategies can be envisioned for the synthesis of this compound. One potential alternative could involve starting with a precursor that already contains the nitro group in the desired position and then introducing the ethoxy or amino group.
For instance, a synthetic pathway could potentially start from 3-nitro-4-aminophenol. Ethylation of the phenolic hydroxyl group would yield this compound. This approach would require regioselective ethylation of the hydroxyl group in the presence of the amino group.
Another hypothetical strategy could involve the amination of a suitable precursor like 1-ethoxy-2-nitro-4-halobenzene. Nucleophilic aromatic substitution of the halogen with an amino group could potentially yield the target molecule. However, the feasibility and efficiency of such alternative routes would depend on the availability of starting materials and the optimization of reaction conditions to achieve the desired regioselectivity and yield.
Green Chemistry Approaches in this compound Synthesis
Traditional nitration reactions often employ harsh conditions and generate significant amounts of acidic waste, prompting the exploration of more environmentally benign "green" methodologies. For the synthesis of nitroaromatic compounds like this compound, several green chemistry approaches are being investigated.
One promising area is the use of solid acid catalysts, such as zeolites or clays, to replace corrosive liquid acids like sulfuric acid. These solid acids can facilitate the nitration reaction, are often reusable, and can lead to simpler work-up procedures and reduced waste generation.
The use of ionic liquids as solvents or catalysts for nitration reactions is another significant green chemistry approach. nih.goviucr.org Ionic liquids are non-volatile, thermally stable, and can be designed to have specific catalytic properties. nih.goviucr.org They can enhance reaction rates and selectivity, and their low vapor pressure reduces air pollution. nih.goviucr.org Furthermore, products can often be easily separated from the ionic liquid, which can then be recycled. nih.goviucr.org
Enzymatic nitration represents a frontier in green synthesis. While still in the early stages of development for industrial applications, certain enzymes have been shown to catalyze the nitration of aromatic compounds under mild, aqueous conditions. This biocatalytic approach offers the potential for high selectivity and avoids the use of harsh reagents and extreme temperatures.
Microwave-assisted synthesis is another green technique that can be applied to nitration reactions. Microwave irradiation can significantly reduce reaction times, improve yields, and sometimes enhance selectivity by providing rapid and uniform heating.
| Green Chemistry Approach | Advantages | Potential Application to this compound Synthesis |
| Solid Acid Catalysts | Reusable, reduced acidic waste, easier work-up. | Replacement of sulfuric acid in the nitration of N-(4-ethoxyphenyl)acetamide. |
| Ionic Liquids | Non-volatile, recyclable, can enhance rate and selectivity. | Use as a solvent and/or catalyst for the nitration step to improve safety and reduce waste. nih.goviucr.org |
| Enzymatic Nitration | Mild reaction conditions, high selectivity, aqueous medium. | Biocatalytic nitration of 4-ethoxyaniline or its derivative for a highly selective and sustainable process. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced selectivity. | Acceleration of the nitration and hydrolysis steps in the synthesis pathway. |
Advanced Synthetic Strategies for Novel this compound Derivatives
This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, including phenacetin congeners and Schiff bases, which are of interest in medicinal and materials chemistry.
Acetylation Reactions and Phenacetin Congener Synthesis
Acetylation of this compound leads to the formation of N-(4-ethoxy-3-nitrophenyl)acetamide. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a suitable base or acid catalyst. The resulting compound is a nitro-derivative of phenacetin, a once widely used analgesic and antipyretic.
The synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide and its analogs is of interest for several reasons. These compounds can be seen as congeners of phenacetin and can be used in structure-activity relationship studies to explore the effects of the nitro group on biological activity. Furthermore, the nitro group can be subsequently reduced to an amino group, opening up pathways to a variety of other derivatives.
A representative procedure for the acetylation of a similar compound, 4-methoxy-3-nitroaniline (B184566), involves refluxing with acetic anhydride in glacial acetic acid. nih.gov This method can be adapted for this compound to produce its acetylated derivative.
| Reactant | Reagent | Product |
| 4-Ethoxyaniline | Acetic Anhydride | N-(4-ethoxyphenyl)acetamide (Phenacetin) |
| This compound | Acetic Anhydride | N-(4-ethoxy-3-nitrophenyl)acetamide |
Schiff Base Formation from 4-Ethoxyaniline and Related Nitroanilines
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound, with its primary amino group, can readily participate in Schiff base formation with a wide variety of carbonyl compounds. The reaction is typically acid-catalyzed and involves the elimination of a water molecule.
The resulting Schiff bases derived from this compound incorporate the nitro-substituted ethoxy aniline moiety and can exhibit interesting electronic and structural properties. Schiff bases of nitroanilines are known to form stable metal complexes and have been investigated for their potential applications in various fields, including catalysis and materials science.
The general reaction for the formation of a Schiff base from this compound and an aldehyde (R-CHO) can be depicted as follows:
This compound + R-CHO → (E)-1-(4-ethoxy-3-nitrophenyl)-N-(R-ylidene)methanamine + H2O
The synthesis of Schiff bases from various nitroanilines has been reported, often involving refluxing the aniline and the aldehyde in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid. missouri.educhemchart.com These methodologies can be directly applied to this compound to generate a library of novel Schiff base derivatives. For instance, the condensation of m-nitroaniline with benzaldehyde (B42025) is a well-established procedure that can serve as a model for similar reactions with this compound. lookchem.comiucr.org
| Aniline Derivative | Carbonyl Compound | Schiff Base Product |
| m-Nitroaniline | Benzaldehyde | N-Benzylidene-3-nitroaniline |
| 4-Nitroaniline | Salicylaldehyde | 2-(((4-nitrophenyl)imino)methyl)phenol |
| This compound | Substituted Benzaldehydes | (E)-1-(4-ethoxy-3-nitrophenyl)-N-(substituted-benzylidene)methanamines |
Phenazine (B1670421) Derivative Synthesis Utilizing Nitroaniline Precursors
The synthesis of phenazine derivatives, a class of nitrogen-containing heterocyclic compounds with applications in dyes, organic semiconductors, and pharmaceuticals, can be achieved using nitroaniline precursors such as this compound. nih.gov A modern and regioselective approach involves a multi-step sequence beginning with a Buchwald–Hartwig amination reaction. This is followed by a tandem process of catalytic reduction and oxidative cyclization to form the phenazine core. nih.gov
In this synthetic strategy, a substituted nitroaniline, serving as the foundational component, is coupled with a substituted 1-bromo-2-nitrobenzene. The subsequent reduction of the nitro groups in the resulting bis(2-nitrophenyl)amine (B107571) intermediate leads to a diamine, which then undergoes intramolecular oxidative cyclization to yield the final phenazine derivative. This method allows for the controlled placement of substituents on the phenazine skeleton, enabling the synthesis of compounds with specifically designed electronic and photophysical properties. nih.gov For instance, using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines provides a pathway to precisely structured tetraalkoxy-substituted phenazines. nih.gov The reduction of the nitro groups is typically accomplished using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere, while the subsequent oxidation and ring closure can be effected by a mild oxidant such as ferric chloride (FeCl₃). nih.govresearchgate.net
Table 1: Key Stages in Phenazine Synthesis from Nitroaniline Precursors
| Stage | Description | Typical Reagents |
|---|---|---|
| Buchwald–Hartwig Amination | Cross-coupling reaction to form a C-N bond between the nitroaniline and a bromo-nitrobenzene derivative, creating a diarylamine intermediate. | Palladium catalyst, phosphine (B1218219) ligand, base (e.g., K₂CO₃) |
| Nitro Group Reduction | Reduction of both nitro groups on the diarylamine intermediate to form a diamine. | 10% Pd/C, H₂ atmosphere |
| Oxidative Cyclization | Intramolecular ring closure of the diamine intermediate to form the final phenazine ring system. | Ferric chloride (FeCl₃) |
Synthesis of Arylarsonic Acid Derivatives Involving this compound
Arylarsonic acids are organoarsenic compounds that can be synthesized from aromatic amines through diazotization followed by reaction with an arsenic compound, a process related to the Bart or Scheller reactions. Research has detailed the preparation of 4-ethoxy-3-nitro-phenylarsonic acid. waikato.ac.nz
In a typical synthesis, the precursor amine is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then reacted with an arsenic compound, such as arsenic trichloride (B1173362) (AsCl₃) or sodium arsenite, often in the presence of a copper catalyst, to introduce the arsonic acid group (-AsO₃H₂) onto the aromatic ring. A documented preparation of 4-ethoxy-3-nitro-phenylarsonic acid utilized 4-fluoro-3-nitroaniline (B182485) as the starting material, which yielded the target compound as fine yellow crystals of the monohydrate. waikato.ac.nz The ethoxy group in the final product is derived from the ethanol (B145695) used as the solvent during the reaction. waikato.ac.nz This transformation highlights a pathway where a substituted nitroaniline core is functionalized to produce complex organoarsenic derivatives.
Table 2: Analytical Data for the Synthesis of 4-Ethoxy-3-nitro-phenylarsonic acid monohydrate
| Analysis Type | Finding | Reference |
|---|---|---|
| Elemental Analysis (Found) | C 30.42%; H 3.06%; N 4.73% | waikato.ac.nz |
| Elemental Analysis (Required for C₈H₁₀NO₆As·H₂O) | C 31.09%; H 3.91%; N 4.53% | waikato.ac.nz |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ 289.9669 | waikato.ac.nz |
| Calculated Mass (for [C₈H₁₀NO₆As - H]⁻) | m/z 289.9646 | waikato.ac.nz |
Mechanistic Investigations of this compound Forming Reactions
The formation of this compound is achieved through the nitration of a precursor, typically 4-ethoxyaniline or its protected form. This reaction is a cornerstone of electrophilic aromatic substitution, though alternative radical-based mechanisms can also be considered.
Electrophilic Aromatic Nitration Mechanisms and Regioselectivity
The predominant mechanism for the nitration of aromatic compounds is electrophilic aromatic substitution (SₑAr). wikipedia.org This process involves two main steps: the attack of the aromatic ring on a potent electrophile, followed by the restoration of aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Generation of the Electrophile: In a typical nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfuric acid protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. This final, rapid step restores the aromatic π-system, yielding the nitroaromatic product. youtube.com
Regioselectivity: The position of nitration on the 4-ethoxyaniline ring is governed by the directing effects of the existing substituents: the ethoxy (-OEt) group and the amino (-NH₂) group. Both are strong activating, ortho-, para-directing groups. ulisboa.pt However, under the strong acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. Consequently, direct nitration of 4-ethoxyaniline would be directed by the ortho-, para-directing ethoxy group, leading primarily to the formation of 2-ethoxy-5-nitroaniline.
To achieve the desired this compound product, the powerful directing effect of the amino group must be modulated. This is accomplished by protecting the amine, typically by converting it to an acetamido group (-NHCOCH₃) via acetylation. The acetamido group is still an activating, ortho-, para-director but is less basic and therefore not protonated. magritek.com In the resulting N-(4-ethoxyphenyl)acetamide, the acetamido group directs the incoming nitro group to its ortho position (position 3), which is meta to the ethoxy group. The steric bulk of the acetamido group can also favor substitution at the less hindered para position, but since that is occupied by the ethoxy group, the ortho position becomes the primary site of attack. Following nitration, the acetyl protecting group is removed by hydrolysis to yield this compound. magritek.com
Table 3: Directing Effects of Substituents in the Nitration of 4-Ethoxyaniline Derivatives
| Substituent | Type | Directing Effect | Influence on Regioselectivity |
|---|---|---|---|
| -NH₂ (in strong acid) | Deactivating (as -NH₃⁺) | Meta | Not suitable for synthesis of 3-nitro isomer. |
| -OEt | Activating | Ortho, Para | Directs to positions 2 and 6. |
| -NHCOCH₃ | Activating | Ortho, Para | Directs primarily to its ortho position (position 3) to yield the desired precursor. |
Free Radical-Mediated Pathways in Aromatic Nitration
While electrophilic substitution is the most common pathway for aromatic nitration, free radical-mediated mechanisms exist, particularly under specific conditions such as thermal nitration with agents like tetranitromethane or in gas-phase reactions. nih.gov Unlike the highly regioselective electrophilic pathway, free radical nitration often results in a nearly statistical distribution of isomers. nih.gov
The mechanism can involve the interaction of an aromatic radical cation with nitrogen dioxide (NO₂•). acs.org The process may be initiated by an electron transfer from the aromatic compound to a nitrating species, forming the radical cation. This intermediate then reacts with NO₂• to form the nitroaromatic product. The lower regioselectivity observed in these reactions is attributed to the different nature of the intermediates and transition states compared to the arenium ion in the SₑAr mechanism. nih.gov While less synthetically useful for producing a specific isomer like this compound, understanding these pathways is crucial for a complete mechanistic picture of aromatic nitration, as they can account for side products in certain industrial processes. The generation of free radicals, such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), from sources like peroxynitrite has been studied extensively in biological contexts, where they can lead to the nitration of aromatic residues like tyrosine. mdpi.com
Table 4: Comparison of Electrophilic and Free Radical Aromatic Nitration
| Feature | Electrophilic Nitration | Free Radical Nitration |
|---|---|---|
| Key Intermediate | Arenium ion (sigma complex) | Aromatic radical cation |
| Nitrating Species | Nitronium ion (NO₂⁺) | Nitrogen dioxide (NO₂•) |
| Regioselectivity | High; controlled by substituent effects. | Low; often yields statistical isomer mixtures. nih.gov |
| Typical Conditions | Strong acids (e.g., HNO₃/H₂SO₄) | Thermal, gas-phase, or radical initiators. |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the 4-Ethoxy-3-nitroaniline structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals a distinct set of signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), splitting patterns (multiplicity), and integration values allows for the assignment of each proton to its specific location.
The ethoxy group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) in turn are split into a quartet by the methyl protons.
The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling constants are influenced by the electronic effects of the ethoxy, amino, and nitro substituents. The relative positions of these protons (ortho, meta, para) to the functional groups dictate their specific resonance frequencies and splitting patterns.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Aromatic Protons |
| Data not available in provided search results | Quartet | 2H | -OCH₂- |
| Data not available in provided search results | Triplet | 3H | -CH₃ |
Note: Specific chemical shift values can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.
The spectrum will show signals for the two carbons of the ethoxy group and the six carbons of the substituted benzene ring. The chemical shifts of the aromatic carbons are particularly informative, as they are significantly influenced by the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group. Carbons directly attached to these substituents will exhibit characteristic downfield or upfield shifts.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available in provided search results | Aromatic Carbons |
| Data not available in provided search results | -OCH₂- Carbon |
Note: The specific chemical shifts are dependent on the solvent and instrumental parameters.
Advanced Two-Dimensional NMR Techniques for Structural Confirmation
To unequivocally confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR experiments are often employed. emerypharma.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. These techniques are particularly adept at identifying the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. nih.govresearchgate.net Key characteristic peaks confirm the presence of the amine, nitro, and ethoxy groups, as well as the aromatic ring.
N-H Stretching: The amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.
NO₂ Stretching: The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
C-O Stretching: The C-O stretching of the ethoxy group is typically found in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the 1450-1600 cm⁻¹ range.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300-3500 | N-H Stretch | Amino (-NH₂) |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2980 | C-H Stretch | Aliphatic (Ethoxy) |
| ~1500-1560 | Asymmetric Stretch | Nitro (-NO₂) |
| ~1335-1385 | Symmetric Stretch | Nitro (-NO₂) |
| ~1200-1300 | C-O Stretch | Ether (Ethoxy) |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, the Raman spectrum would also show characteristic peaks for the nitro group, particularly the symmetric stretching vibration, which is often strong in Raman spectra. The aromatic ring vibrations also tend to produce prominent Raman signals. This technique is valuable for confirming the functional groups identified by FTIR and providing a more complete picture of the molecule's vibrational properties. scirp.org
Mass Spectrometric Characterization
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. For aromatic nitro compounds like this compound, fragmentation often involves characteristic losses of nitro group-related fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.govlibretexts.org This method is ideal for accurately determining the molecular weight of a compound. libretexts.org
In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. ut.ee As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ut.ee For this compound, ESI-MS would be expected to produce a prominent peak corresponding to its protonated molecule [M+H]+. Given the molecular formula C₈H₁₀N₂O₃, the exact mass is 182.0691 g/mol . nih.gov Therefore, the ESI-MS spectrum should show a major peak at an m/z of approximately 183.0769. This technique is highly sensitive and allows for accurate mass determination. libretexts.orgthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is a cornerstone for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds. lcms.czepa.gov
In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. lcms.cz The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum can be compared to library data for positive identification. The NIST Mass Spectrometry Data Center contains reference spectra for compounds like 4-ethoxy-2-nitroaniline (B1294931), which would have a similar, though not identical, fragmentation pattern. nih.gov For instance, the GC-MS data for 4-ethoxy-2-nitroaniline shows a molecular ion peak at m/z 182, with other significant peaks at m/z 154 and 108. nih.gov Similar characteristic peaks would be expected for the 3-nitro isomer. GC-MS is also used to determine the purity of the compound, with one supplier specifying a purity of 99% min. lookchem.comgoogle.com
Table 1: GC-MS Data for a Related Isomer, 4-Ethoxy-2-nitroaniline
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|---|
| 241420 | Main library | 79 | 182 | 154 | 108 |
| 71196 | Replicate library | 99 | 154 | 108 | 182 |
Data sourced from PubChem CID 69229. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by examining the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. slideshare.net For aromatic compounds like this compound, these spectra are characterized by absorption bands arising from π-π* and n-π* transitions. The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment.
The UV-Vis spectrum of nitroanilines is dominated by an intense intramolecular charge transfer (ICT) band. For 4-nitroaniline, this band appears around 381 nm in water. researchgate.net The presence of an additional electron-donating ethoxy group, as in this compound, is expected to cause a bathochromic (red) shift in this absorption maximum due to enhanced charge transfer. For comparison, the λₘₐₓ for 4-ethoxy-2-nitroaniline is reported at 410 nm. The exact position of the absorption maximum for this compound would depend on the solvent polarity, with more polar solvents generally causing a red shift for such ICT bands. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions. iau.ir
Table 2: UV-Vis Absorption Maxima (λₘₐₓ) for Related Nitroaniline Compounds
| Compound | λₘₐₓ (nm) | Solvent |
|---|---|---|
| 4-Nitroaniline | ~381 | Water |
| 4-Ethoxy-2-nitroaniline | 410 | Not Specified |
| 4-Methoxy-2-nitroaniline | 425 | Not Specified |
Data compiled from various sources. researchgate.net
Fluorescence Spectroscopy of this compound Derivatives
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, certain structural modifications can lead to fluorescent derivatives. rsc.org
The fluorescence properties of nitroaromatics are highly dependent on their molecular structure. For instance, many derivatives of 4-substituted-7-nitro-2,1,3-benzoxadiazole (NBD) are strongly fluorescent and are used as probes in bioanalytical chemistry. arkat-usa.org The introduction of donor groups can sometimes enhance fluorescence. However, the nitro group itself is a powerful electron-withdrawing group that often quenches fluorescence through processes like photoinduced electron transfer (PET) or by promoting intersystem crossing. rsc.orgresearchgate.net While specific fluorescence data for this compound is not available in the provided results, studies on related nitroaniline derivatives, such as those of phenothiazine, show that their electronic and photophysical properties can be tuned by substitution. nih.gov The synthesis of derivatives of this compound would be necessary to explore their potential fluorescence, which could be influenced by factors like solvent, pH, and the presence of metal ions. arkat-usa.orgrsc.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While a specific crystal structure determination for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest searches, extensive crystallographic studies on closely related substituted nitroanilines provide a strong basis for understanding its likely solid-state architecture and intermolecular interactions. Analysis of analogous compounds, such as other halogenated nitroanilines and N-acetylated derivatives, reveals common structural motifs and packing patterns that are anticipated in the crystal lattice of this compound. rsc.orgresearchgate.net
Detailed research on substituted nitroanilines consistently shows the formation of well-defined hydrogen bonding networks. researchgate.net In many nitroaniline derivatives, intermolecular N-H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or more complex three-dimensional structures. researchgate.netacs.org For instance, in related compounds, the amino group acts as a hydrogen-bond donor to the oxygen atoms of the nitro group of an adjacent molecule. researchgate.net
The planarity of the molecule is another critical aspect elucidated by X-ray crystallography. In many substituted nitroanilines, the benzene ring and its substituents strive for planarity to maximize electronic conjugation. However, steric hindrance between adjacent groups can lead to slight twisting. For this compound, it is expected that the phenyl ring will be largely planar, with the nitro and ethoxy groups potentially showing minor deviations from this plane. Studies on similar molecules, like 2-chloro-5-nitroaniline, have shown that the nitro group can be slightly twisted with respect to the benzene ring. semanticscholar.org
Anticipated Crystallographic Data and Molecular Geometry
Based on the analysis of structurally similar compounds, the following tables outline the expected crystallographic parameters and molecular geometry for this compound. These values are predictive and serve as a guide for what would be expected from an experimental single-crystal X-ray diffraction study.
Table 1: Predicted Crystal Data for this compound| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Z (molecules per unit cell) | 4 |
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-N (amino) | ~1.37 - 1.40 |
| C-N (nitro) | ~1.45 - 1.48 |
| N-O (nitro) | ~1.22 - 1.25 |
| C-O (ethoxy) | ~1.36 - 1.39 |
| O-C (ethyl) | ~1.42 - 1.45 |
| Bond Angles (°) | |
| C-C-N (amino) | ~119 - 121 |
| C-C-N (nitro) | ~118 - 120 |
| O-N-O (nitro) | ~123 - 126 |
| C-C-O (ethoxy) | ~117 - 120 |
| Torsion Angles (°) | |
| C-C-N-O (nitro group twist) | 0 - 20 |
| C-C-O-C (ethoxy group orientation) | 0 - 15 |
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···O (nitro) | ~0.86 | ~2.1 - 2.3 | ~2.9 - 3.1 | ~150 - 170 |
Chemical Reactivity and Transformation Pathways
Reactivity of the Nitro Group: Reduction and Related Transformations
The nitro group is a key functional handle, with its reduction being one of the most significant transformations for aromatic nitro compounds. numberanalytics.com This reaction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's reactivity. masterorganicchemistry.com The reduction typically proceeds in a stepwise manner, often involving nitroso and hydroxylamine (B1172632) intermediates, with the final product depending on the choice of reducing agent and reaction conditions. numberanalytics.comrsc.org
A variety of reagents can be employed for the reduction of the nitro group in substituted anilines to the corresponding amine. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comyoutube.comacs.org For instance, the reduction of nitroarenes to anilines can be effectively achieved using activated iron in the presence of an acid like HCl or using zinc powder. researchgate.netresearchgate.net Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is also a widely used and efficient method. researchgate.netorganic-chemistry.org The chemoselectivity of these reductions is a critical aspect, as other functional groups on the molecule might also be susceptible to reduction. rsc.orggrafiati.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Primary Amine |
| Fe, Sn, or Zn / HCl | Metal in acid | Primary Amine |
| Fe/HCl or Zn/FeSO₄ | Activated iron | Primary Amine |
| Na₂S | Selective reduction | Primary Amine |
| Hydrazine hydrate (B1144303) / Fe₂O₃ | Catalytic transfer hydrogenation | Primary Amine |
| HSiCl₃ / Tertiary Amine | Metal-free reduction | Primary Amine |
The complete reduction of 4-Ethoxy-3-nitroaniline would yield 4-ethoxybenzene-1,3-diamine, a valuable diamine intermediate for further synthesis.
Reactivity of the Amino Group: Derivatization and Condensation Reactions
The primary amino group of this compound is nucleophilic and can readily undergo a variety of derivatization and condensation reactions. These reactions are crucial for incorporating the molecule into larger, more complex structures.
Acylation: The amino group can be easily acylated by reacting with acid chlorides or anhydrides. For example, the acetylation of related substituted nitroanilines, such as 4-methoxy-3-nitroaniline (B184566) and 4-ethoxy-2-nitroaniline (B1294931), using acetic anhydride (B1165640) is a well-documented transformation. iucr.orgresearchgate.netresearchgate.net This reaction converts the amino group into an acetamido group, which modifies the electronic properties and steric bulk at that position.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes or ketones to form Schiff bases (imines). Similar nitroanilines are known to undergo condensation with aldehydes to form various heterocyclic structures or functionalized derivatives. smolecule.com
Diazotization: Like other primary aromatic amines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. chemistrysteps.com These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form highly colored azo dyes. chemistrysteps.comvulcanchem.com
Table 2: Representative Reactions of the Amino Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride or Acetyl Chloride | N-acetyl derivative |
| Alkylation | Alkyl Halide | N-alkyl or N,N-dialkyl derivative |
| Condensation | Aldehyde or Ketone | Schiff Base (Imine) |
| Diazotization | NaNO₂ / HCl (aq.), 0-5 °C | Diazonium Salt |
| Azo Coupling (post-diazotization) | Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Compound |
Electrophilic Aromatic Substitution Reactions: Positional Isomer Formation and Selectivity
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the three existing substituents. masterorganicchemistry.com
Amino (-NH₂) group: Strongly activating and ortho-, para-directing.
Ethoxy (-OCH₂CH₃) group: Strongly activating and ortho-, para-directing.
Nitro (-NO₂) group: Strongly deactivating and meta-directing. masterorganicchemistry.com
In this compound (substituents at C1-NH₂, C3-NO₂, C4-OEt), the available positions for substitution are C2, C5, and C6.
The amino group directs to positions 2 and 6.
The ethoxy group directs to positions 5.
The nitro group directs to position 5 (which is meta to itself and para to the amino group).
The powerful activating and directing effects of the amino and ethoxy groups dominate over the deactivating effect of the nitro group. The combination of these effects leads to a high degree of regioselectivity. Substitution is strongly favored at the positions ortho and para to the activating groups. Specifically, the C2 and C6 positions are activated by the amino group, while the C5 position is activated by the ethoxy group and concurrently deactivated by being ortho to the nitro group. Therefore, substitution is most likely to occur at positions 2, 5, and 6, with the precise distribution depending on the steric demands of the incoming electrophile and the specific reaction conditions. chegg.comchegg.com For instance, in the nitration of the related compound phenacetin (B1679774) (N-acetyl-4-ethoxyaniline), a single nitro product is predominantly formed, highlighting the strong regiocontrol exerted by such substituents. chegg.comchegg.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Substitution Position(s) |
|---|---|---|
| Halogenation (e.g., Bromination) | Br⁺ | 2, 5, 6 |
| Nitration | NO₂⁺ | 2, 5, 6 |
| Sulfonation | SO₃ | 2, 5, 6 |
| Friedel-Crafts Alkylation | R⁺ | 2, 5, 6 (Potential for N-alkylation) |
| Friedel-Crafts Acylation | RCO⁺ | 2, 5, 6 (Potential for N-acylation) |
Nucleophilic Substitution Reactions on the Aromatic Ring System
The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). numberanalytics.com This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, these are positions 2 and 4. Position 4 is occupied by the ethoxy group, and position 2 is adjacent to the amino group.
While nitroanilines are often considered relatively unreactive toward nucleophiles in typical organic solvents, their reactivity can be significantly enhanced under specific conditions, such as with strong nucleophiles in aqueous media. acs.org A notable reaction in this category is the Von Richter reaction , where an aromatic nitro compound reacts with potassium cyanide in aqueous ethanol (B145695). wikipedia.org This reaction typically results in the displacement of the nitro group by a carboxyl group, often with cine substitution, meaning the incoming carboxyl group attaches to the carbon adjacent to the one that bore the nitro group. wikipedia.org For this compound, this could potentially lead to the formation of an ethoxy-aminobenzoic acid derivative.
Displacement of the ethoxy group at the C4 position by a strong nucleophile is also a theoretical possibility, as this position is para to the activating nitro group. However, the alkoxide is a poorer leaving group than a halide, making such a reaction less common.
Rearrangement Reactions of Aromatic Nitro Compounds
Aromatic nitro compounds are known to undergo various rearrangement reactions, typically under strong acid or thermal conditions. While no specific rearrangements of this compound itself are prominently documented, the behavior of related structures provides insight into its potential reactivity.
Studies on substituted 2-nitroanilines have shown that they can rearrange in concentrated sulfuric acid at elevated temperatures, a reaction believed to proceed via a 1,3-migration of the nitro group. rsc.org Similarly, certain nitrated hydrocarbons have been observed to undergo intramolecular 1,3-shifts of the nitro group in superacids like trifluoromethanesulfonic acid. rsc.orgresearchgate.net These precedents suggest that under forcing acidic conditions, this compound or its derivatives could potentially undergo skeletal rearrangements involving the migration of the nitro group.
The Von Richter reaction, discussed in the previous section, is also mechanistically complex and is sometimes referred to as the von Richter rearrangement due to the nature of the transformation. wikipedia.org
Computational and Theoretical Chemistry
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, form the foundation for analyzing the molecular properties of 4-Ethoxy-3-nitroaniline. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. researchgate.netgrafiati.com Ab initio methods, such as Hartree-Fock (HF), while often more computationally intensive, provide a fundamental approach to solving the electronic Schrödinger equation. researchgate.net
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. researchgate.netufba.br For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Conformational analysis is particularly important for this molecule due to the presence of flexible groups, namely the ethoxy and amino substituents. Rotation around the C(aromatic)-O(ethoxy) and C(aromatic)-N(amino) bonds can lead to different conformers. To identify the most stable conformer, a Potential Energy Surface (PES) scan is typically performed. srce.hr This involves systematically changing the key dihedral angles and calculating the energy at each step to locate the global minimum. ufba.br While specific optimized geometry data for this compound is not detailed in the available research, theoretical calculations would elucidate the preferred spatial orientation of its functional groups.
Table 1: Key Geometrical Parameters for Optimization
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, N-O). |
| Bond Angles | The angle formed between three connected atoms. |
| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the rotation around a bond. |
Electronic structure analysis provides insight into how electrons are distributed within the molecule. This distribution is fundamental to understanding its reactivity, polarity, and intermolecular interactions.
Charge Distribution: The arrangement of the amino, ethoxy, and nitro groups on the aniline (B41778) ring creates a distinct charge distribution. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the nitro (-NO₂) group is strongly electron-withdrawing, decreasing the electron density on the ring. Computational methods like Mulliken population analysis can assign partial charges to each atom, quantifying this electronic effect. grafiati.comnih.gov This analysis would likely show negative charges concentrated on the oxygen and nitrogen atoms. nih.gov
Table 2: Concepts in Electronic Structure Analysis
| Concept | Description |
|---|---|
| Mulliken Charge | An approach to estimate the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. grafiati.com |
| Dipole Moment (µ) | A vector quantity that measures the separation of positive and negative charges in a molecule. It is a key indicator of molecular polarity. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgapccollege.ac.in The energies and distributions of these orbitals in this compound are critical for predicting its chemical behavior.
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. tandfonline.com The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE).
HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of molecular stability and reactivity. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comresearchgate.net Conversely, a large energy gap signifies high stability and lower chemical reactivity. researchgate.net
Chemical Hardness (η) and Softness (S): These are global reactivity descriptors derived from the HOMO and LUMO energies. Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, whereas a "hard" molecule has a large gap and is less reactive. irjweb.comutm.mymdpi.com
Table 3: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. tandfonline.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change. researchgate.netbuketov.edu.kz |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. researchgate.netbuketov.edu.kz |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. irjweb.com |
The spatial distribution of the HOMO and LUMO provides specific information about reactive sites within the molecule.
Nucleophilic Attack: The regions of the molecule where the LUMO is localized are electron-deficient and are the most likely sites for a nucleophilic attack. researchgate.net In this compound, the strongly electron-withdrawing nitro group would cause the LUMO to be concentrated on the nitro group itself and the adjacent carbon atoms of the benzene (B151609) ring.
Electrophilic Attack: The locations where the HOMO is concentrated are electron-rich and represent the probable sites for an electrophilic attack. researchgate.net The electron-donating amino and ethoxy groups increase the electron density of the aromatic ring. Therefore, the HOMO is expected to be distributed over the aniline ring and the nitrogen atom of the amino group, making these the primary sites for interaction with electrophiles.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a clear picture of its electron-rich and electron-poor regions.
The MESP surface is typically color-coded to indicate potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net
Green: Regions of near-zero potential (neutral).
For this compound, an MESP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. Negative potential would also be expected around the oxygen of the ethoxy group and the nitrogen of the amino group. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring, identifying them as electrophilic sites. This visual information complements FMO analysis in predicting the molecule's reactivity towards electrophiles and nucleophiles.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods allow for the a priori prediction of various spectroscopic parameters. These theoretical values, when compared with experimental data, can confirm structural assignments, aid in spectral interpretation, and provide insights into the electronic structure of the molecule.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying molecular functional groups and characterizing chemical bonds. DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration.
The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). Following optimization, frequency calculations are performed to yield the vibrational wavenumbers and their corresponding IR and Raman intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental spectra.
For this compound, these calculations would predict the characteristic vibrational modes for its key functional groups: the N-H stretching modes of the amine group, the asymmetric and symmetric stretching of the nitro group, the C-O-C stretching of the ethoxy group, and various aromatic C-H and C=C stretching and bending modes. While specific computational studies on this compound are not prominent in the surveyed literature, the table below illustrates the expected format for presenting such data.
Table 1: Illustrative Representation of Calculated Vibrational Frequencies for this compound (Note: The values below are representative and not from a specific study on this compound.)
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| νas(NH₂) | Amine | ~3450 | Data not available |
| νs(NH₂) | Amine | ~3350 | Data not available |
| νas(NO₂) | Nitro | ~1530 | Data not available |
| νs(NO₂) | Nitro | ~1345 | Data not available |
| ν(C-O-C) | Ether | ~1250 | Data not available |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation in organic chemistry. Computational chemistry, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts.
The prediction process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The choice of DFT functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can significantly enhance the accuracy of the predictions. Comparing the predicted chemical shifts for this compound with experimental spectra would allow for unambiguous assignment of each proton and carbon signal.
Table 2: Illustrative Table of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table illustrates the type of data generated from NMR prediction studies.)
| Atom Type | Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|---|
| ¹³C | C1 (-O-Et) | ~145-150 | Data not available |
| ¹³C | C2 (-NO₂) | ~130-135 | Data not available |
| ¹³C | C4 (-NH₂) | ~140-145 | Data not available |
| ¹³C | C5 | ~115-120 | Data not available |
| ¹H | H5 | ~7.0-7.5 | Data not available |
| ¹H | H6 | ~6.5-7.0 | Data not available |
| ¹H | -NH₂ | ~4.0-5.0 | Data not available |
| ¹H | -CH₂- | ~4.0-4.2 (quartet) | Data not available |
To understand the UV-Visible absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. This approach calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of light.
TD-DFT calculations provide the maximum absorption wavelengths (λmax), the oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, these calculations would likely reveal transitions involving the π-system of the benzene ring and the lone pairs on the oxygen and nitrogen atoms, as well as the nitro group. The results are crucial for interpreting the experimental UV-Vis spectrum and understanding the electronic structure, including the HOMO-LUMO energy gap.
Table 3: Illustrative Data from TD-DFT Calculations for this compound (Note: This table is a template for presenting results from TD-DFT analysis.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~400-450 | > 0.1 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~300-350 | > 0.1 | HOMO-1 → LUMO (π → π*) |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For this compound, potential reactions for computational study include the reduction of the nitro group to an amine or the electrophilic substitution on the aromatic ring. Using DFT, chemists can model the reaction pathway, calculating the coordinates of the transition state structure—the maximum energy point along the minimum energy path. Characterizing the transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such studies can provide deep insights into reaction feasibility, regioselectivity, and the influence of substituents on reactivity, which can be difficult to probe experimentally. While specific mechanistic modeling studies for this compound were not identified in the literature, this approach remains a powerful predictive tool in organic chemistry.
Advanced Materials Science Applications and Derivatives
Development of Non-linear Optical (NLO) Materials based on 4-Ethoxy-3-nitroaniline Derivatives
Organic materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical data storage, laser frequency modulation, and telecommunications. acs.org Derivatives of this compound are part of a class of organic molecules known as "push-pull" systems, which are prime candidates for NLO applications due to their electronic asymmetry.
The efficacy of an NLO material is fundamentally linked to its molecular hyperpolarizability (β for second-order effects and γ for third-order effects). researchgate.net The design of potent NLO molecules based on the this compound framework follows several key principles:
Donor-Acceptor (D-π-A) Architecture: The core design strategy involves connecting a strong electron-donating group (like the amino/ethoxy groups) to a strong electron-accepting group (the nitro group) via a π-conjugated bridge. spiedigitallibrary.orgscirp.org This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an intense light source, which is the primary origin of the NLO response.
Enhancing π-Conjugation: The length and nature of the π-conjugated system that links the donor and acceptor are critical. Extending the conjugation length, for instance by creating stilbene-like derivatives, can significantly enhance hyperpolarizability. jacsdirectory.com This extended delocalization lowers the energy gap between the ground and excited states, leading to a more pronounced NLO effect. researchgate.net
Molecular Geometry and Packing: For second-order NLO effects in bulk materials, it is essential that the molecules crystallize in a non-centrosymmetric space group. jacsdirectory.com Dipolar molecules often crystallize in centrosymmetric arrangements, which cancels out the net hyperpolarizability. Strategies to overcome this include the use of chiral derivatives or the formation of salts to control crystal packing. jacsdirectory.com For third-order NLO materials, this constraint is relaxed, but molecular arrangement still influences the bulk susceptibility. acs.org
Derivatives are often designed to optimize the trade-off between high nonlinearity and optical transparency at the desired operational wavelengths. spiedigitallibrary.org
The NLO properties of materials derived from this compound are quantified using various experimental techniques. The Z-scan method is a widely used and effective tool for measuring both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the third-order susceptibility (χ(3)). researchgate.networldscientific.com Other methods include the Maker Fringe technique for determining second-order coefficients (d₃₃) and Electric-Field Induced Second-Harmonic generation (EFISH) for molecular-level hyperpolarizability. spiedigitallibrary.orgacs.org
A study on a stilbazolium derivative incorporating the 4-ethoxy moiety, 4–ethoxy–4'–N'–methyl stilbazolium hexafluorophosphate (B91526) (EMSHP) , provides a concrete example of such characterization. jacsdirectory.com The third-order NLO properties were investigated for the first time using the Z-scan technique, yielding specific values for its nonlinear coefficients. jacsdirectory.com
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Nonlinear Refractive Index | n₂ | 1.521×10⁻⁷ | cm²/W |
| Nonlinear Absorption Coefficient | β | 0.038×10⁻³ | cm/W |
| Third Order NLO Susceptibility | χ(3) | 1.135×10⁻⁶ | esu |
| Second-order Molecular Hyperpolarizability | γ | 2.202×10⁻²⁴ | esu |
The negative sign of the nonlinear refractive index indicates a self-defocusing optical nonlinearity. researchgate.net These results highlight the potential of such derivatives in applications like optical limiting and all-optical switching.
Application in Organic Electronics and Optoelectronic Devices
The semiconducting properties of nitroaniline-based compounds make them suitable for use in organic electronic and optoelectronic devices. researchgate.net Polyaniline (PANI), a well-known conductive polymer, has demonstrated significant potential in sensors and optoelectronic devices. nih.gov Derivatives of this compound can be used as building blocks to create materials for these applications.
The inherent donor-acceptor nature of the molecule is beneficial for creating charge-transporting materials. By incorporating it into larger molecular structures or polymer chains, materials can be engineered for specific roles, such as:
Hole-Transporting Layers (HTLs): The electron-rich aniline (B41778) moiety can be tailored to facilitate the transport of positive charge carriers (holes) in devices like Organic Light-Emitting Diodes (OLEDs).
Optoelectronic Modulators: Materials with large NLO coefficients, such as those derived from this compound, are essential for creating electro-optic modulators, which control the intensity or phase of light in response to an electric field. jacsdirectory.com
Precursors for Polymeric Materials
This compound serves as a functional monomer or intermediate in the synthesis of advanced polymers. Its amino group allows it to participate in polymerization reactions, such as polycondensation, to form polymer backbones. ekb.eg A prominent application is in the creation of polyimides, which are a class of high-performance polymers known for their thermal stability and excellent dielectric properties, making them indispensable in the aerospace and electronics industries. ekb.egepo.org
The process typically involves reacting a diamine monomer, which can be derived from this compound after reducing the nitro group, with a dianhydride. This forms a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide film. researchgate.netgoogle.com By incorporating the ethoxy and nitro functionalities (or their derivatives) as side groups on the polymer chain, the resulting material can be endowed with specific properties, such as:
Enhanced Solubility: The ethoxy group can improve the solubility of the resulting polymer in common organic solvents, facilitating processing and film formation. researchgate.net
NLO Activity: Attaching the NLO-active nitroaniline chromophore as a side chain to a polymer backbone is a common strategy for creating robust, film-forming NLO materials. acs.orgresearchgate.net
Photosensitivity: The nitro group can impart photosensitive properties, enabling the polymer to be used as a photoresist in microelectronics fabrication. epo.orggoogleapis.com
Design of Chemical Sensors and Probes based on this compound Derivatives (Mechanism and Application)
Derivatives of this compound can be engineered to function as chemical sensors, often operating on principles of fluorescence or colorimetric changes. rsc.org The design of such sensors involves creating a receptor unit that selectively interacts with a target analyte and a signaling unit (the chromophore/fluorophore) that reports this interaction.
Mechanism of Sensing: A primary mechanism employed in fluorescent sensors is Photoinduced Electron Transfer (PET) . rsc.org In a typical design, a fluorophore (derived from the nitroaniline structure) is linked to a receptor. In the "off" state, the receptor can quench the fluorescence of the fluorophore via PET. When the receptor binds to the target analyte, this PET process is inhibited, "turning on" the fluorescence. Conversely, the analyte binding can sometimes induce quenching. Another possible mechanism is the Inner Filter Effect (IFE) , where the analyte absorbs the excitation or emission light of the fluorophore, causing a decrease in fluorescence intensity. rsc.org
Applications: By modifying the aniline or introducing other functional groups, sensors can be designed for high selectivity and sensitivity towards various analytes. For instance, Schiff base derivatives can be synthesized to create receptors for specific metal ions. A dysprosium(III)-based complex with a Schiff base ligand demonstrated the ability to detect a nitroaniline derivative (4,5-dimethyl-2-nitroaniline), showcasing the principle that could be inverted to use a nitroaniline derivative to detect other species. rsc.org These sensors have potential applications in environmental monitoring for detecting pollutants or in biomedical diagnostics.
Analytical Chemistry Method Development and Validation
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures. For a substituted nitroaniline like 4-Ethoxy-3-nitroaniline, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable for purification, identification, and quantification.
High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach due to the compound's moderate polarity. sielc.comsielc.com The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve adequate separation from impurities and other components in a sample matrix. chromatographyonline.comthermofisher.com
Column Selection: A C18 column is a common and effective choice for the separation of nitroaromatic compounds. nih.gov These columns consist of a silica-based stationary phase chemically bonded with octadecylsilyl groups, providing a nonpolar surface for interaction with the analyte.
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these solvents is a critical parameter that influences the retention time of the analyte. For nitroaniline derivatives, a mobile phase of acetonitrile and water is often employed. sielc.comnih.gov The separation of various aniline (B41778) and nitroaniline compounds has been successfully achieved using an isocratic mobile phase of acetonitrile and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com
Detection: A UV-Vis detector is commonly used for the analysis of nitroaromatic compounds, as the nitro and amino groups, along with the benzene (B151609) ring, form a chromophore that absorbs light in the ultraviolet-visible region. nih.gov The selection of an appropriate wavelength is crucial for achieving high sensitivity. For nitroanilines, detection wavelengths are often set in the range of 225 nm to 410 nm. nih.govtaylorandfrancis.com
Optimization: Method optimization involves adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency, analysis time, and sensitivity. A gradient elution, where the mobile phase composition is changed during the run, can be employed to separate compounds with a wider range of polarities. For trace analysis, techniques like solid-phase extraction (SPE) can be coupled with HPLC to pre-concentrate the analyte and remove matrix interferences. chromatographyonline.comthermofisher.com
Below is a hypothetical optimized HPLC method for the analysis of this compound, based on methods for similar compounds:
| Parameter | Condition |
| Column | C18 (e.g., Agilent TC-C18), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 380 nm |
| Expected Retention Time | Dependent on the exact conditions, but typically in the range of 5-15 minutes |
This table presents a hypothetical set of parameters based on established methods for related nitroaniline compounds.
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of reactions, assess the purity of products, and determine appropriate solvent systems for column chromatography. tifr.res.inscribd.com For the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product.
Stationary Phase: The most common stationary phase for the TLC of organic compounds is silica (B1680970) gel, a polar adsorbent. tifr.res.in
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. The eluent, a single solvent or a mixture of solvents, moves up the TLC plate by capillary action, carrying the sample components at different rates depending on their polarity and interaction with the stationary phase. For nitroanilines, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. chegg.com The ratio of these solvents can be adjusted to optimize the separation. A higher proportion of the more polar solvent will result in higher Rf values.
Visualization: Since this compound is a colored compound (typically yellow or orange), its spot on the TLC plate can often be visualized directly. However, for lower concentrations or for colorless impurities, a UV lamp can be used for visualization, as aromatic compounds typically absorb UV light and appear as dark spots on a fluorescent background. tifr.res.in
Rf Value: The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase. By comparing the Rf value of a sample to that of a known standard, one can tentatively identify the compound. studylib.net
An example of a TLC system for monitoring a reaction producing a substituted nitroaniline is presented below:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |
| Visualization | UV light (254 nm) and visible light |
| Application | Monitoring the nitration of an ethoxy-aniline precursor |
This table provides a typical TLC system that could be adapted for this compound based on general practices for similar compounds.
Spectrophotometric Quantification Methods for Trace Analysis
UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic nitro compounds, including this compound, possess strong chromophores that make them suitable for this type of analysis. researchgate.netresearchgate.net
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For the quantitative analysis of this compound, a wavelength of maximum absorbance (λmax) must be determined by scanning a solution of the pure compound over a range of wavelengths. For similar nitroanilines, the λmax is typically in the range of 380-410 nm. taylorandfrancis.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
While spectrophotometry is a simple and cost-effective method, its selectivity can be limited, as other compounds in the sample matrix may also absorb at the same wavelength. Therefore, this method is most suitable for the analysis of relatively pure samples or after a separation step like liquid-liquid extraction.
| Parameter | Value/Range |
| Wavelength of Maximum Absorbance (λmax) | Estimated to be in the 380-410 nm range |
| Solvent | Ethanol (B145695), Methanol, or Acetonitrile |
| Concentration Range for Calibration | Typically in the µg/mL to mg/mL range |
| Correlation Coefficient (R²) of Calibration Curve | > 0.995 for a valid method |
This table outlines the key parameters for developing a spectrophotometric method for this compound, with the λmax being an estimate based on related structures.
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated analytical techniques combine a separation technique with a spectroscopic detection method, providing a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures. For the comprehensive characterization of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are highly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. lcms.czrsc.org After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While nitroanilines can be thermolabile, GC-MS methods have been developed for related compounds, sometimes involving a derivatization step to increase volatility and stability. chromatographyonline.com A GC-MS method for the trace analysis of 4-Methoxy-2-nitroaniline, a structurally similar compound, has been reported, suggesting the feasibility of this technique for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a hyphenated chromatographic technique in the traditional sense, NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in a molecule. The characterization of the synthesis product of 4-Ethyl-3-nitroaniline by ¹H NMR has been described, and such data would be crucial for confirming the structure of this compound. chemicalbook.com Furthermore, NMR analysis has been used to differentiate between the isomers N-acetyl-4-ethoxy-2-nitroaniline and N-acetyl-4-ethoxy-3-nitroaniline, highlighting its utility in isomer-specific characterization. chegg.comchegg.com
A summary of the applicability of these hyphenated techniques is provided below:
| Technique | Applicability for this compound | Information Provided |
| LC-MS/MS | High | Molecular weight, fragmentation pattern, quantification |
| GC-MS | Moderate (potential for thermal degradation) | Molecular weight, fragmentation pattern (if stable) |
| NMR | High | Detailed structural information, isomer differentiation |
This table summarizes the utility of various hyphenated and spectroscopic techniques for the comprehensive analysis of this compound.
Emerging Research Directions and Future Perspectives for 4 Ethoxy 3 Nitroaniline
The landscape of chemical synthesis and functionalization is rapidly evolving, driven by demands for greater efficiency, sustainability, and molecular novelty. For a specialized intermediate like 4-Ethoxy-3-nitroaniline, these trends open up new avenues of research that promise to redefine its synthesis and application. Future advancements are anticipated in the integration of computational tools, the adoption of green chemistry principles, the discovery of new chemical reactions, and the development of highly selective catalytic systems.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 4-Ethoxy-3-nitroaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves nitration and alkoxylation steps. A common approach is the nitration of 4-ethoxyaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by purification via recrystallization. Reaction optimization should focus on:
- Temperature control : Nitration is exothermic; maintaining low temperatures prevents side reactions like over-nitration or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve nitro group regioselectivity .
- Yield monitoring : Use TLC or HPLC to track intermediate formation. Typical yields range from 60–75%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. 1.2. How can researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Key characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃; δ ~3.8–4.0 ppm for OCH₂), nitro (–NO₂, deshields adjacent aromatic protons to δ ~8.0–8.5 ppm), and aromatic protons .
- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ethoxy (C–O stretch ~1250 cm⁻¹) groups .
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₈H₁₀N₂O₃: 182.0691) .
- Melting point : Compare observed mp (literature values vary; e.g., 97% purity in ) with published data to assess purity .
Advanced Research Questions
Q. 2.1. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation or reduction studies?
Methodological Answer: The nitro group (–NO₂) is highly electrophilic, making it amenable to reduction to –NH₂. Key considerations:
- Catalyst selection : Nickel-based catalysts (e.g., Raney Ni) or Pd/C under H₂ (1–3 atm) are effective but require careful control of reaction time to avoid over-reduction .
- Solvent system : Use ethanol or THF to enhance solubility. Monitor reaction progress via UV-Vis (loss of nitro absorbance at ~270 nm) .
- Byproduct analysis : Intermediate hydroxylamine (–NHOH) formation can occur; use quenching agents (e.g., HCl) and characterize products via GC-MS or HPLC .
Q. 2.2. What analytical techniques are best suited for resolving contradictions in reported physicochemical data (e.g., melting points) for this compound?
Methodological Answer: Discrepancies in literature data (e.g., mp variations) may arise from impurities or polymorphic forms. Resolve via:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions .
- X-ray crystallography : Determine crystal structure to confirm purity and lattice interactions .
- Cross-validation : Compare data across multiple sources (e.g., ) and replicate measurements under standardized conditions (e.g., heating rate 2°C/min) .
Q. 2.3. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. 2.4. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/HCl) before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
